molecular formula C9H6F4O2 B1407769 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid CAS No. 1706435-08-6

2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Cat. No.: B1407769
CAS No.: 1706435-08-6
M. Wt: 222.14 g/mol
InChI Key: GJIOQLSHHHOUPD-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position, a fluorine atom at the 2-position, and a methyl (-CH₃) group at the 5-position of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-4-2-5(8(14)15)7(10)6(3-4)9(11,12)13/h2-3H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIOQLSHHHOUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Building Block for Pharmaceuticals :
The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its functional groups facilitate nucleophilic substitutions and coupling reactions, enabling the formation of complex organic molecules. This versatility is particularly beneficial in drug discovery and development processes.

Synthesis of Agrochemicals :
In agrochemical research, 2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid is utilized to develop new herbicides and pesticides. The trifluoromethyl group enhances the lipophilicity of the molecules, improving their efficacy in biological systems.

Medicinal Chemistry

Potential Anticancer Properties :
Research indicates that this compound may exhibit significant anticancer effects. Preliminary studies suggest it can inhibit key kinases involved in cancer progression, such as epidermal growth factor receptor (EGFR) and BRAF kinases. The sulfonamide group can mimic natural substrates, allowing interaction with these enzymes .

Anti-inflammatory Effects :
The compound's mechanism of action involves enzyme inhibition through hydrogen bonding at active sites. Its lipophilic nature enhances cellular penetration, potentially leading to improved therapeutic outcomes against inflammatory diseases .

Enzyme Inhibition Studies :
Studies have shown that derivatives similar to this compound exhibit notable inhibition against various enzymes. For instance, IC50 values in the low nanomolar range have been reported for related sulfonamide derivatives against cancer-related kinases .

Antimicrobial Activity :
The compound has also been evaluated for its antimicrobial properties. In vitro tests suggest moderate activity against several bacterial strains, indicating its potential as an antibacterial agent .

Industrial Applications

Production of Specialty Chemicals :
In industrial settings, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its unique properties allow for the creation of high-performance polymers and coatings that are essential in various applications ranging from electronics to automotive industries .

Case Studies and Research Findings

Study Focus Findings Reference
Enzyme InhibitionSignificant inhibition against EGFR and BRAF kinases; IC50 values in low nanomolar range
Antitumor ActivityAntiproliferative effects observed against various cancer cell lines; enhanced activity with modifications
Antimicrobial ActivityModerate activity against bacteria such as Escherichia coli and Bacillus cereus

Mechanism of Action

The mechanism by which 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

The compound belongs to a broader class of trifluoromethyl-substituted benzoic acids. Below is a detailed comparison with structurally and functionally related analogs:

Structural Isomers: Positional Variations of Substituents
Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Purity (%) Key Properties/Applications References
2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid 2-F, 5-CH₃, 3-CF₃ C₉H₆F₄O₂ 234.14 Not explicitly listed N/A Intermediate in specialty syntheses; discontinued
2-Fluoro-3-(trifluoromethyl)benzoic acid (PI-19063) 2-F, 3-CF₃ C₈H₄F₄O₂ 208.11 115029-22-6 98% High purity; used in ligand design
2-Fluoro-5-(trifluoromethyl)benzoic acid (PI-19064) 2-F, 5-CF₃ C₈H₄F₄O₂ 208.11 115029-23-7 97% Organic synthesis intermediate; H315/H319 hazards
2-Fluoro-4-(trifluoromethyl)benzoic acid (PI-19065) 2-F, 4-CF₃ C₈H₄F₄O₂ 208.11 115029-24-8 98% Similar to PI-19063 but altered reactivity due to CF₃ position

Key Findings :

  • Positional Effects : The 3-CF₃ group in the target compound may enhance steric hindrance compared to 4- or 5-CF₃ isomers, influencing its reactivity in coupling reactions.
  • Methyl vs.
Halogen-Substituted Analogs: Fluorine vs. Chlorine
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Solubility Applications References
2-Chloro-5-(trifluoromethyl)benzoic acid 2-Cl, 5-CF₃ C₈H₄ClF₃O₂ 224.56 657-06-7 DMSO, methanol Versatile intermediate; higher lipophilicity than fluoro analogs

Key Findings :

  • Electron Withdrawal : The 2-Cl group is less electron-withdrawing than 2-F, leading to weaker acidity in the chloro analog.
  • Bioactivity : Chlorine substitution may enhance binding to hydrophobic enzyme pockets compared to fluorine .
Functional Group Variations: Carboxylic Acid Derivatives
Compound Name Functional Groups Molecular Formula Molecular Weight CAS Number Key Features References
2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid Thioether, 5-CF₃ C₁₄H₈F₄O₂S 316.27 53542-36-2 Enhanced redox activity; potential antifungal applications
2-Amino-3-(trifluoromethyl)benzoic acid 2-NH₂, 3-CF₃ C₈H₆F₃NO₂ 205.13 313-12-2 Amino group enables conjugation; used in peptidomimetics

Key Findings :

  • Thioether vs. Methyl : The thioether group in the derivative (CAS 53542-36-2) introduces sulfur-mediated reactivity, unlike the inert methyl group in the target compound .
  • Amino Substitution: 2-NH₂ analogs exhibit higher solubility in polar solvents due to hydrogen bonding .

Biological Activity

2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid (CAS No. 1706435-08-6) is a fluorinated aromatic carboxylic acid that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups into organic compounds often enhances their pharmacological properties, making them valuable in drug design and development.

Chemical Structure and Properties

The compound features a benzoic acid core with a fluorine atom and a trifluoromethyl group at specific positions, contributing to its unique chemical reactivity and biological interactions. Its molecular formula is C8H6F4O2C_8H_6F_4O_2.

Antimicrobial Properties

Recent studies have indicated that compounds with trifluoromethyl substituents often exhibit enhanced antimicrobial activity. For instance, related compounds have shown significant inhibition against various bacterial strains, suggesting that this compound might possess similar properties.

Anticancer Activity

Research has highlighted the potential of fluorinated benzoic acids in anticancer therapies. In vitro studies have demonstrated that derivatives of trifluoromethylbenzoic acids can inhibit cell proliferation in cancer cell lines, including breast cancer cells (MCF7 and BT549). The mechanisms often involve the modulation of signaling pathways related to cell growth and apoptosis.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (μM)Cancer Cell Line
This compoundTBDTBD
3,5-Bis(trifluoromethyl)benzonitrile0.59MCF7
Selinexor<0.5Multiple Myeloma

The mechanism by which this compound exerts its biological effects is likely multifaceted. The trifluoromethyl group can enhance lipophilicity, improving membrane permeability and leading to increased bioavailability. Furthermore, these compounds may interact with specific enzymes or receptors, modulating their activity and influencing metabolic pathways.

Case Studies

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various fluorinated benzoic acids on human cancer cell lines. The results indicated that compounds with trifluoromethyl groups significantly reduced cell viability compared to non-fluorinated analogs, highlighting the importance of these substituents in enhancing biological activity .
  • SAR Studies : Structure-activity relationship (SAR) studies have shown that the position and number of fluorine atoms can dramatically affect the potency of benzoic acid derivatives against cancer cells. For example, modifications at the meta position were found to yield compounds with improved inhibitory effects on cancer cell proliferation .

Safety and Toxicity

While exploring the biological activities of this compound, safety profiles must also be considered. Preliminary data suggest that similar compounds may exhibit moderate toxicity; thus, further toxicological assessments are necessary to establish safe usage parameters.

Table 2: Toxicity Profile of Related Compounds

Compound NameToxicity LevelObservations
This compoundTBDTBD
4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acidModerateSkin irritant

Q & A

Q. What are the optimal synthetic routes for preparing 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid with high purity?

  • Methodological Answer : A common approach involves halogenation and trifluoromethylation of benzoic acid derivatives. For example:
  • Step 1 : Start with a substituted benzoic acid precursor (e.g., 4-hydroxy-3-(trifluoromethyl)benzoic acid, as seen in structural analogs ).
  • Step 2 : Introduce fluorine via electrophilic fluorination using reagents like Selectfluor™.
  • Step 3 : Methylation at the 5-position can be achieved using methyl iodide under basic conditions.
  • Purification : Recrystallization or column chromatography (as described for similar compounds in and ) ensures high purity (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions and electronic environments. For example, the trifluoromethyl group typically shows a singlet near δ -60 ppm in 19F^{19}\text{F} NMR .
  • X-ray Crystallography : Resolve crystal structures to verify steric effects of the trifluoromethyl group (as demonstrated for 4-hydroxy-2-(trifluoromethyl)benzoic acid in ) .
  • FT-IR : Identify carboxylic acid C=O stretching (~1700 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) .

Advanced Research Questions

Q. How should researchers select appropriate DFT functionals for modeling the thermodynamic properties of fluorinated benzoic acids?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) that incorporate exact exchange terms improve accuracy for fluorinated systems. Key considerations:
  • Benchmarking : Compare calculated vs. experimental thermochemical data (e.g., enthalpy of formation) using datasets like those in , where hybrid functionals reduced atomization energy errors to ~2.4 kcal/mol .
  • Solvent Effects : Include polarizable continuum models (PCM) to account for solvation, critical for carboxylic acid dissociation .

Q. What strategies resolve contradictions in reaction yields when introducing trifluoromethyl groups at different positions?

  • Methodological Answer :
  • Steric and Electronic Analysis : Use Hammett constants to predict substituent effects. For example, meta-substituted trifluoromethyl groups (as in ) may hinder electrophilic substitution due to steric bulk .
  • Alternative Reagents : Replace CF3_3I with milder trifluoromethylation agents (e.g., Togni’s reagent) to improve regioselectivity .
  • In Situ Monitoring : Employ LC-MS or 19F^{19}\text{F} NMR to track intermediate formation and adjust reaction conditions dynamically .

Q. How can researchers design bioactivity assays targeting CFTR using derivatives of this compound?

  • Methodological Answer :
  • Derivatization : Synthesize amide or ester derivatives (e.g., thiazolidinone analogs in ) to enhance membrane permeability .
  • CFTR Inhibition Assays : Use patch-clamp electrophysiology or fluorescence-based halide-sensitive probes (e.g., YFP-H148Q) to measure channel activity.
  • Structure-Activity Relationship (SAR) : Correlate substituent positions (e.g., fluorine vs. methyl) with inhibitory potency, as seen in ERO1 inhibitor studies () .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data for fluorinated benzoic acid analogs?

  • Methodological Answer :
  • Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., 2-methoxy-6-(trifluoromethyl)benzoic acid in ) to identify anomalous peaks .
  • Dynamic Effects : Consider rotational barriers of the trifluoromethyl group, which may cause splitting in 19F^{19}\text{F} NMR spectra at low temperatures .
  • Computational Prediction : Use DFT-calculated NMR chemical shifts (e.g., Gaussian GIAO method) to verify assignments .

Safety and Experimental Design

Q. What safety protocols are critical when handling trifluoromethylated benzoic acids?

  • Methodological Answer :
  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid exposure to corrosive vapors (e.g., trifluoroacetic acid byproducts, as noted in ) .
  • Storage : Separate from oxidizers (e.g., peroxides) and bases to prevent hazardous reactions. Store at 2–8°C in amber glass to limit photodegradation .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal, following institutional guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid
Reactant of Route 2
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2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

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